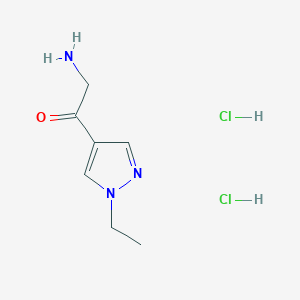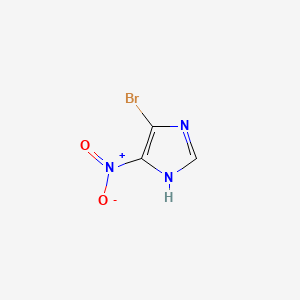
3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one
Vue d'ensemble
Description
3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one is a heterocyclic compound with the molecular formula C4H6N4O. It is a member of the triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and materials science .
Mécanisme D'action
Target of Action
3-Amino-6-methyl-2H-1,2,4-triazin-5-one, also known as 3-amino-6-methyl-1,2,4-triazin-5(4H)-one, is an organic compound belonging to the triazine family . The primary target of this compound is the Fyn tyrosine kinase , a member of the Src family kinases (SFKs). Fyn kinase is involved in a plethora of physiological processes ranging from cell growth, adhesion, and motility to ion channels and platelet activation .
Mode of Action
The compound interacts with its target, the Fyn kinase, by inhibiting its activity . This inhibition is achieved through the binding interactions of the 3-amino-1,2,4-triazin-5(2H)-one scaffold . The specific mode of action depends on its chemical structure and functional groups .
Biochemical Pathways
The inhibition of Fyn kinase affects several biochemical pathways. Fyn kinase is involved in axon-glial signal transduction, oligodendrocyte maturation, and myelination . It also stimulates the synthesis of abundant myelin-associated oligodendrocytic basic protein, thus influencing oligodendroglial morphological differentiation . Furthermore, it is implicated in synapse formation and post-synaptic excitatory transmission .
Result of Action
The result of the compound’s action is the inhibition of Fyn kinase, leading to changes in the physiological processes that Fyn kinase is involved in . This includes effects on cell growth, adhesion, motility, ion channels, platelet activation, and more . The compound has shown significant antitumor activity against pancreatic ductal adenocarcinoma, indicating its potential in cancer therapeutics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of methylamine with cyanamide, followed by cyclization with formic acid . The reaction conditions often require moderate temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions typically occur under mild to moderate conditions, with specific solvents and catalysts to facilitate the process .
Major Products
The major products formed from these reactions include various substituted triazines, which can have enhanced biological or chemical properties .
Applications De Recherche Scientifique
3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
4-amino-6-methyl-1,2,4-triazin-5-one: Similar in structure but with different functional groups.
6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: Another triazine derivative with distinct chemical properties.
Uniqueness
3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
3-amino-6-methyl-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c1-2-3(9)6-4(5)8-7-2/h1H3,(H3,5,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZDBNSBFWYPFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1384140.png)










